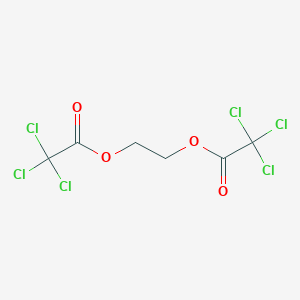
氟乐灵
描述
Fluchloralin is a pre-plant or pre-emergence herbicide used to control annual grasses and broad-leaved weeds. It is a synthetic compound belonging to the dinitroaniline class of herbicides. Fluchloralin is known for its ability to inhibit microtubule formation, thereby preventing cell division in target plants .
科学研究应用
Fluchloralin has been extensively studied for its applications in agriculture, particularly in weed control. It is used to manage weeds in crops such as peas, beans, cotton, okra, sunflowers, soybeans, and peanuts. Additionally, fluchloralin has been investigated for its potential use in soil fumigation and as a nematicide .
In the field of environmental science, research has focused on the persistence and degradation of fluchloralin in soil. Studies have shown that fluchloralin can persist in soil for several weeks, with its degradation influenced by factors such as soil type, temperature, and microbial activity .
作用机制
Target of Action
Fluchloralin, a member of the dinitroaniline family, primarily targets tubulin proteins in plants . Tubulin proteins are crucial for cell division and growth, as they form the structural basis for the mitotic spindle during cell division .
Mode of Action
Fluchloralin acts as a microtubule assembly inhibitor . It binds to tubulin, preventing the growth of microtubules . This inhibitory action disrupts mitosis and cytokinesis, leading to irregular cell shapes and divisions, thickened cell walls, and arrested root and shoot growth .
Biochemical Pathways
The primary biochemical pathway affected by Fluchloralin is the assembly of microtubules . By inhibiting this process, Fluchloralin disrupts the normal cell division and growth in plants.
Pharmacokinetics
It’s known that fluchloralin is a pre-planting, soil-applied herbicide . The herbicide absorption occurs mainly by the hypocotyl, then by the seedling radicles, at the beginning of germination .
Result of Action
The primary result of Fluchloralin’s action is the inhibition of plant growth. By disrupting microtubule assembly, Fluchloralin prevents normal cell division and growth, leading to irregular cell shapes and divisions, thickened cell walls, and arrested root and shoot growth . This effectively controls weed competition, thereby increasing crop yield .
Action Environment
Fluchloralin is a pre-emergence herbicide, which means it must be incorporated into the soil and applied soon after sowing, when the plant seeds are beginning the germination process . The efficacy and stability of Fluchloralin can be influenced by various environmental factors, including soil type, temperature, and moisture levels . .
生化分析
Biochemical Properties
Fluchloralin is known to interact with tubulin proteins, inhibiting their function . Tubulin is a globular protein and is the main component of microtubules in cells. By interacting with these proteins, Fluchloralin can disrupt cell division and growth, particularly in the roots and shoots of plants .
Cellular Effects
Fluchloralin’s primary cellular effect is the inhibition of cell mitosis . This is achieved through its interaction with tubulin proteins, which are essential for the formation of the mitotic spindle during cell division . The disruption of this process can lead to cell death, particularly in rapidly dividing cells such as those found in weeds .
Molecular Mechanism
The molecular mechanism of Fluchloralin involves its binding to tubulin proteins, inhibiting their polymerization and thus preventing the formation of microtubules . This disrupts the mitotic spindle, a structure that is crucial for chromosome segregation during cell division .
Temporal Effects in Laboratory Settings
The effects of Fluchloralin in laboratory settings can vary over time. For instance, a study found that the loss of chlorine residual in Fluchloralin-treated metal pipes increased with time
Dosage Effects in Animal Models
While specific studies on the dosage effects of Fluchloralin in animal models are limited, dinitroaniline herbicides, a group to which Fluchloralin belongs, have been found to exhibit varying degrees of toxicity in different animal species . These effects can range from slight to high toxicity, depending on the species and the ability of the organism to absorb and discharge the toxicant
Metabolic Pathways
Fluchloralin is metabolized in vitro by rat liver microsomes . Detailed information about the specific metabolic pathways involved, as well as the enzymes and cofactors that Fluchloralin interacts with, is currently lacking
准备方法
Synthetic Routes and Reaction Conditions: Fluchloralin is synthesized through a multi-step chemical process. The primary synthetic route involves the nitration of a suitable aromatic compound followed by chlorination and alkylation. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods: In industrial settings, fluchloralin is produced by reacting 2,6-dinitroaniline with 2-chloroethyl chloride in the presence of a base. The reaction is carried out in a solvent such as acetone, and the product is purified through crystallization and filtration .
Types of Reactions:
Oxidation: Fluchloralin can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The nitro groups in fluchloralin can be reduced to amine groups under specific conditions.
Substitution: Fluchloralin can participate in substitution reactions, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of fluchloralin.
Reduction: Amino derivatives of fluchloralin.
Substitution: Substituted fluchloralin compounds with various functional groups.
相似化合物的比较
Trifluralin: Another dinitroaniline herbicide used for pre-emergence weed control.
Pendimethalin: A dinitroaniline herbicide with a similar mode of action but different chemical structure.
Oryzalin: A related herbicide used in both agricultural and non-agricultural settings.
属性
IUPAC Name |
N-(2-chloroethyl)-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF3N3O4/c1-2-4-17(5-3-13)11-9(18(20)21)6-8(12(14,15)16)7-10(11)19(22)23/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFMIVVPXOGUMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCCl)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9032614 | |
| Record name | Fluchloralin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9032614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Flash Point |
30 °C | |
| Record name | FLUCHLORALIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3919 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In acetone, benzene, chloroform, diethyl ether, ethyl acetate >1000, cyclohexane 251, ethanol 177, olive oil 260 (all in g/kg, 20 °C), In water, 0.9 mg/L at 20 °C | |
| Record name | FLUCHLORALIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3919 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
3X10-5 mm Hg at 20 °C | |
| Record name | FLUCHLORALIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3919 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Orange-yellow solid | |
CAS No. |
33245-39-5 | |
| Record name | Fluchloralin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33245-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluchloralin [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033245395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluchloralin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9032614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluchloralin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.736 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUCHLORALIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98UIF19AH9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FLUCHLORALIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3919 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
42-43 °C | |
| Record name | FLUCHLORALIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3919 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3,4-dihydro-2H-chromen-2-yl)-2-[[2-(3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]ethanol](/img/structure/B166084.png)













